molecular formula C14H18O3 B143484 1-(4-Hydroxy-3-methoxyphenyl)-4,4-dimethyl-1-penten-3-one CAS No. 58344-27-7

1-(4-Hydroxy-3-methoxyphenyl)-4,4-dimethyl-1-penten-3-one

Cat. No. B143484
CAS RN: 58344-27-7
M. Wt: 234.29 g/mol
InChI Key: HQCPXGCKNBVMPN-SOFGYWHQSA-N
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Description

This compound is a derivative of Guaiacol, a precursor to various flavorants, such as eugenol and vanillin . It is also known as 4-Hydroxy-3-methoxyphenylacetonitrile, a phenolic glycoside which is isolated from commercial Adenophora roots .


Synthesis Analysis

The synthesis of this compound involves microbial transformation using whole cells of Baker’s Yeast in their free as well as immobilized form in mixtures of glycerol and water . The products obtained are purified and then characterized by spectroscopic techniques .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the linear formula: HOC6H3(OCH3)CH2CN . The molecular weight is 163.17 . The InChI key for this compound is SDVYWMWQCJEYTC-UHFFFAOYSA-N .


Chemical Reactions Analysis

The pyrolysis behavior of this compound has been studied using density functional theory (DFT) method with Py-GC/MS . The results showed that 2-methoxy-4-vinylphenol (P 3) and 2-methoxyphenol (P 4) are the main products of its pyrolysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a boiling point of 135-145 °C/2 mmHg (lit.) and a melting point of 56-57 °C (lit.) .

Scientific Research Applications

Chemical Synthesis and Modification

  • A study demonstrated the use of 1-(4-Hydroxy-3-methoxyphenyl)-4,4-dimethyl-1-penten-3-one in chemical synthesis. The research explored the hydrogenation of α,β-unsaturated ketones, highlighting the synthesis of saturated ketones using similar compounds (Koltunov, Repinskaya, & Borodkin, 2001).

  • Another study investigated the kinetics of reactions involving similar compounds, providing insights into their reactivity and potential applications in synthesis (Gesser, Zucco, & Nome, 1995).

Pharmacology and Medicinal Chemistry

  • Research on analogs of 1-(4-Hydroxy-3-methoxyphenyl)-4,4-dimethyl-1-penten-3-one has contributed to pharmacology, particularly in synthesizing compounds with potential therapeutic applications. Studies have explored the synthesis and cytotoxic evaluation of various derivatives (Dimmock, Kumar, Chen, Quail, Yang, Allen, & Kao, 1995).

Material Science and Engineering

  • In the field of material science, research has been conducted on the encapsulation of analogs of this compound in poly(lactic acid) (PLA) membranes. These studies are significant for the development of controlled drug release systems and tissue engineering (Alcántara Blanco, Urdaneta, & Sabino, 2020).

Organic Chemistry and Reaction Mechanisms

  • The compound has been used in studies focusing on organic synthesis and reaction mechanisms. Research in this area provides fundamental insights into chemical reactions and molecular structures, influencing broader scientific understanding and applications (Pimenova, Krasnych, Goun, & Miles, 2003).

  • Another aspect of organic chemistry explored through this compound involves the synthesis of stereochemically complex molecules, contributing to the understanding of chirality and its implications in chemical reactions (Hamed & Henry, 1997).

Safety And Hazards

This compound should be handled with care to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It is recommended to use personal protective equipment and ensure adequate ventilation when handling this compound .

Future Directions

The future research directions for this compound could involve further exploration of its anti-cancer mechanism, its potential incorporation into cosmetic products, and its use in the treatment of various inflammatory diseases and atherosclerosis . It would also be beneficial to investigate its potential as a bioactive material against pathogenic bacteria .

properties

IUPAC Name

(E)-1-(4-hydroxy-3-methoxyphenyl)-4,4-dimethylpent-1-en-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O3/c1-14(2,3)13(16)8-6-10-5-7-11(15)12(9-10)17-4/h5-9,15H,1-4H3/b8-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQCPXGCKNBVMPN-SOFGYWHQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C=CC1=CC(=C(C=C1)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(=O)/C=C/C1=CC(=C(C=C1)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Hydroxy-3-methoxyphenyl)-4,4-dimethyl-1-penten-3-one

CAS RN

58344-27-7
Record name 1-Penten-3-one, 1-(4-hydroxy-3-methoxyphenyl)-4,4-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058344277
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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